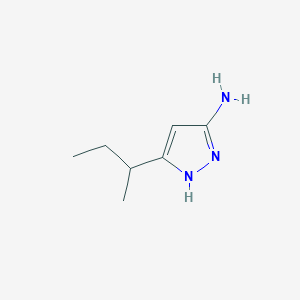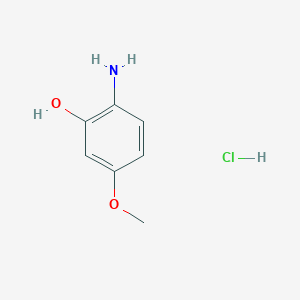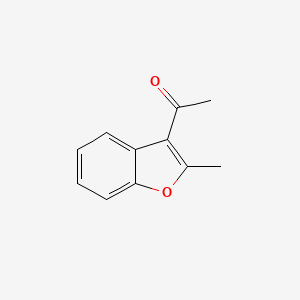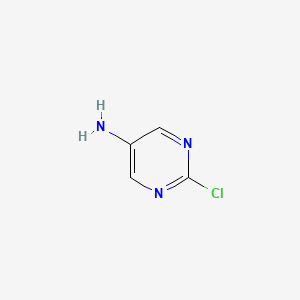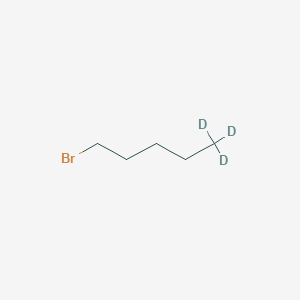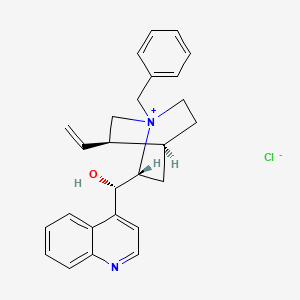![molecular formula C6H2BrClN2S B1281017 6-Bromo-4-chlorothieno[2,3-d]pyrimidine CAS No. 56844-12-3](/img/structure/B1281017.png)
6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Vue d'ensemble
Description
6-Bromo-4-chlorothieno[2,3-d]pyrimidine, also known as BCTP, is a heterocyclic compound containing both bromine and chlorine atoms. It is a member of the thienopyrimidine family, which are compounds characterized by a five-membered ring with two nitrogen atoms and three carbon atoms. BCTP has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Scalable Preparation
6-Bromo-4-chlorothieno[2,3-d]pyrimidine has been the focus of research regarding its synthesis and preparation. Bugge et al. (2014) developed a practical and scalable synthesis method starting from bulk chemicals, involving steps like the Gewald reaction and pyrimidone formation, achieving a 49% overall yield without needing chromatography for purification (Bugge et al., 2014).
Antifungal and Antimicrobial Activities
Research has shown that derivatives of 4-chlorothieno[2,3-d]pyrimidine possess antifungal properties. Konno et al. (1989) synthesized a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, demonstrating antifungal activity against Piricularia oryzae (Konno et al., 1989). Furthermore, Kanawade et al. (2013) studied the antimicrobial activity of new 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives against several bacteria and fungi, noting compounds with promising antibacterial and antifungal activities (Kanawade, Toche, & Rajani, 2013).
Antiallergic and Antiretroviral Activities
In the domain of pharmaceutical research, derivatives of this compound have shown potential for antiallergic and antiretroviral activities. For instance, Temple et al. (1979) prepared derivatives of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid and found them to exhibit antiallergenic activity (Temple et al., 1979). Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating notable inhibitory activity against retroviruses (Hocková et al., 2003).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Orientations Futures
The thienopyrimidine scaffold, to which 6-Bromo-4-chlorothieno[2,3-d]pyrimidine belongs, is frequently used in medicinal chemistry . Given its wide range of applications, future research may focus on developing more efficient synthesis methods and exploring its potential uses in various therapeutic areas .
Mécanisme D'action
Target of Action
Compounds with a similar thienopyrimidine scaffold are frequently used in medicinal chemistry for a variety of purposes, including as antimicrobial or antifungal agents, for treatment of viral infections, bone diseases including osteoporosis, as adenosine a2a receptor antagonists for parkinson’s disease, as antihiv agents, as immunosuppressive agents, and as anticancer agents .
Mode of Action
The thienopyrimidine core, to which this compound belongs, is known for its favorable biopharmaceutical profile and its structural similarity to purines .
Biochemical Pathways
Thienopyrimidines can be prepared from both pyrimidine or thiophene derivatives .
Analyse Biochimique
Biochemical Properties
6-Bromo-4-chlorothieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to act as an inhibitor for certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound has been found to interact with adenosine A2A receptors, which are involved in various physiological processes including inflammation and immune response . The nature of these interactions often involves binding to the active site of the enzyme or receptor, thereby inhibiting its activity and altering downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme . This binding prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that are essential for cell growth and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle progression, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable when stored under appropriate conditions, such as in dark bottles at -18°C . Over time, this compound can induce long-term changes in cellular function, including sustained inhibition of cell proliferation and alterations in gene expression . These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell . The metabolic pathways of this compound are complex and can vary depending on the specific cellular context and the presence of other interacting molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects . The distribution of this compound within the cell is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The precise localization of this compound within the cell is essential for its biochemical activity and therapeutic potential.
Propriétés
IUPAC Name |
6-bromo-4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXHHOZGMSYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481264 | |
| Record name | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56844-12-3 | |
| Record name | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-chlorothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-bromo-4-chlorothieno[2,3-d]pyrimidine in medicinal chemistry?
A1: this compound serves as a vital building block in synthesizing a diverse range of thienopyrimidine-based kinase inhibitors. [] These inhibitors hold immense potential for developing new drugs targeting various diseases.
Q2: What is the synthetic route for producing this compound?
A2: The synthesis of this compound involves a four-step process starting from readily available and cost-effective starting materials. [] This efficient synthesis makes it suitable for large-scale production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


